molecular formula C24H30B2O5 B1400277 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan CAS No. 1197989-83-5

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan

Cat. No. B1400277
M. Wt: 420.1 g/mol
InChI Key: IALWSEKANFQUBL-UHFFFAOYSA-N
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Description

The compound is a derivative of dibenzo[b,d]furan, which is a polycyclic aromatic hydrocarbon. It has two boronate ester groups attached, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . These groups are often used in organic synthesis due to their reactivity .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through borylation reactions . For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Polymer Chemistry

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan has been utilized in the synthesis of high-performance semiconducting polymers. For instance, its derivative, 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, was developed for this purpose. Such polymers have applications in organic electronics, including the fabrication of organic thin film transistors (OTFTs) and light-emitting diodes (OLEDs) (Kawashima et al., 2013).

Organic Electronics and Device Fabrication

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan derivatives have shown promise in the development of organic electronics. For instance, a thermally stable anthracene derivative incorporating dibenzo[b,d]furan units was designed and synthesized for use in OTFT devices. The introduction of dibenzo[b,d]furan units is innovative due to their carrier transport ability, thermal stability, and fluorescence properties, leading to improved device performance (Zhao et al., 2017).

Optical and Electrochemical Properties

The compound and its derivatives are also integral in studying the optical and electrochemical properties of various materials. For example, asymmetrically difunctionalized dibenzo[b,d]furan-based hole blocking materials have been synthesized for high-performance blue phosphorescent OLEDs. These materials exhibit high thermal stability, suitable energy levels, and efficient performance in OLEDs, highlighting their potential in advanced electronic applications (Hong et al., 2020).

Biobased Polymer Synthesis

In biobased polymer synthesis, compounds like 2,5-bis(hydroxymethyl)furan, closely related to the structure of 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan, are valuable. They are used in enzymatically polymerized polyesters, offering a sustainable alternative for producing biobased rigid materials (Jiang et al., 2014).

Chemical Synthesis and Crystallography

The compound's derivatives have been synthesized and characterized, contributing to advancements in chemical synthesis and crystallography. Studies involving X-ray diffraction and spectroscopy have provided insights into their structural properties and potential applications in various fields, including materials science and pharmaceuticals (Wu et al., 2021).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30B2O5/c1-21(2)22(3,4)29-25(28-21)15-9-11-19-17(13-15)18-14-16(10-12-20(18)27-19)26-30-23(5,6)24(7,8)31-26/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWSEKANFQUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JH Yun, YJ Kang, SH Han, JY Lee - Dyes and Pigments, 2019 - Elsevier
Three CN modified terdibenzofuran compounds, [2,2':8′,2″-terdibenzo[b,d]furan]-8,8″-dicarbonitrile (2CN2TDBF), [2,4':6′,2″-terdibenzo[b,d]furan]-8,8″-dicarbonitrile (2CN4TDBF)…
Number of citations: 4 www.sciencedirect.com
JH Yun, YJ Kang, SH Han, JY Lee - Journal of Materials Chemistry C, 2018 - pubs.rsc.org
Two trisdibenzofuran-derived compounds, 4,2′:8′,4′′-terdibenzo[b,d]furan (TDBF) and [4,2′:8′,4′′-terdibenzo[b,d]furan]-6,6′′-dicarbonitrile (CNTDBF), were developed …
Number of citations: 11 pubs.rsc.org
SJ Yun, MH Seo, S Lee - Dyes and Pigments, 2020 - Elsevier
Three novel hole-transporting materials, 3,3'-(dibenzo[b,d]furan-2,8-diyl)bis(N,N-diphenylaniline) (BF-m-TPA), 4,4'-(dibenzo[b,d]furan-2,8-diyl)bis(N,N-diphenylaniline) (BF-p-TPA) and 4,…
Number of citations: 7 www.sciencedirect.com
YJ Kang, JY Lee - Organic Electronics, 2016 - Elsevier
High triplet energy electron transport materials with dibenzothiophene and dibenzofuran cores modified with a diphenyltriazine unit were investigated as electron transport type exciton …
Number of citations: 41 www.sciencedirect.com
SK Jeon, JG Yu, W Song, HL Lee, JY Lee - Organic Electronics, 2019 - Elsevier
A high singlet energy and triplet energy exciplex host was developed by synthesizing an electron transport type host with a controlled lowest unoccupied molecular orbital (LUMO) level …
Number of citations: 3 www.sciencedirect.com
D Liu, M Chen, K Li, Z Li, J Huang, J Wang… - Journal of the …, 2020 - ACS Publications
The artificial synthesis of giant, three-dimensional, and shell-like architectures with growing complexity and novel functionalities is an especially challenging task for chemists. …
Number of citations: 34 pubs.acs.org

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